tert-Butyl3-iodo-2-methylpropanoate
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Overview
Description
tert-Butyl3-iodo-2-methylpropanoate is an organic compound with the molecular formula C8H15IO2 It is a derivative of propanoate, featuring a tert-butyl group, an iodine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl3-iodo-2-methylpropanoate can be synthesized through several methods. One common approach involves the iodination of tert-butyl 2-methylpropanoate. This reaction typically uses iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2), under acidic conditions to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl3-iodo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to form tert-butyl 2-methylpropanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents, such as potassium permanganate (KMnO4), can oxidize the compound to form carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: tert-Butyl 2-methylpropanoate derivatives.
Reduction: tert-Butyl 2-methylpropanoate.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
tert-Butyl3-iodo-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl3-iodo-2-methylpropanoate exerts its effects depends on the specific reaction or application. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction and oxidation reactions, the compound undergoes electron transfer processes facilitated by the respective reagents.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl iodide: Similar in structure but lacks the ester functional group.
2-Iodo-2-methylpropane: Similar but without the tert-butyl ester group.
tert-Butyl 2-methylpropanoate: Lacks the iodine atom.
Properties
Molecular Formula |
C8H15IO2 |
---|---|
Molecular Weight |
270.11 g/mol |
IUPAC Name |
tert-butyl 3-iodo-2-methylpropanoate |
InChI |
InChI=1S/C8H15IO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
OOIBCGPNSRXSGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CI)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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